Ethyl 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-10(15)6-9-7-14-5-4-8(2)12-11(14)13-9/h4-5,7H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWYJRUVUDLYFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2C=CC(=NC2=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10315677 | |
| Record name | Ethyl (7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10315677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61830-69-1 | |
| Record name | NSC296221 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10315677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with ethyl acetoacetate in the presence of a suitable catalyst under reflux conditions . Another approach involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
Synthesis of Ethyl 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate
The synthesis typically involves multicomponent reactions and condensation reactions. One common method includes the condensation of 2-aminopyrimidine with ethyl acetoacetate under reflux conditions, often facilitated by a suitable catalyst. This method allows for the efficient formation of the desired compound while optimizing yield and purity .
Synthetic Routes
| Method | Description |
|---|---|
| Condensation Reaction | Involves reacting 2-aminopyrimidine with ethyl acetoacetate. |
| Multicomponent Reaction | Combines multiple reactants in a single step to form the target compound. |
Biological Activities
This compound exhibits various biological activities that make it a candidate for drug development:
- Antimicrobial Properties : Studies have shown that compounds with imidazo[1,2-a]pyrimidine rings possess significant antibacterial activity against both gram-positive and gram-negative bacteria .
- Anticancer Potential : The compound has been investigated for its ability to inhibit specific enzymes involved in cell proliferation, suggesting potential anticancer properties. Research indicates that derivatives of imidazo[1,2-a]pyrimidine exhibit promising in vitro antitumor activity against cancer cell lines such as MCF-7 .
Medicinal Chemistry
This compound serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Pharmaceutical Development
Due to its diverse biological activities, this compound is explored as a potential drug candidate. Its ability to interact with various biological targets makes it valuable in developing new therapeutic agents for treating diseases such as cancer and infections .
Industrial Applications
In addition to its pharmaceutical relevance, the compound is utilized in the development of new materials and as a precursor in synthesizing pharmaceuticals. Its reactivity can be harnessed to create novel compounds with tailored properties for specific industrial applications .
Mechanism of Action
The mechanism of action of ethyl 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Imidazo[1,2-a]pyridine Derivatives
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate (CAS 603311-76-8):
- Similarity: 0.81 (vs. target compound) .
- Key Differences: Pyridine ring (one N atom) vs. pyrimidine (two N atoms); bromine substituent at the 6-position.
- Implications: The bromine atom increases molecular weight and may enhance halogen bonding, while the pyridine ring reduces nitrogen density compared to pyrimidine .
- Ethyl 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate (CAS 193979-47-4): Substituents: 6-Me and p-tolyl groups. Applications: Potential precursor for bioactive molecules due to aromatic substituents .
Imidazo[1,2-a]pyrimidine Derivatives
- Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate (synonym of target compound): Substituents: Unsubstituted pyrimidine ring.
- 7-(Diethylamino)-3-(7-methylimidazo[1,2-a]pyrimidin-2-yl)-2H-chromen-2-one (Compound 4d in ): Substituents: Coumarin-linked imidazopyrimidine with 7-Me and diethylamino groups. Properties: Melting point 158–231°C; high yield (78–98%). Applications: Nonlinear optical materials due to extended conjugation .
Benzo-Fused Imidazopyrimidinones
- Ethyl (Z)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)acetate (5q in ):
Physicochemical Properties
Melting Points
Spectroscopic Data
Biological Activity
Ethyl 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family. Its unique structure and potential biological activities make it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant research findings.
- Molecular Formula: C11H13N3O2
- Molecular Weight: 219.24 g/mol
- CAS Number: 61830-69-1
This compound exhibits its biological effects through various mechanisms:
- Enzyme Interaction: The compound may inhibit the activity of enzymes involved in cell proliferation, particularly cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Receptor Modulation: It may bind to specific receptors, altering their activity and affecting downstream signaling pathways that regulate cellular functions such as apoptosis and differentiation.
Anticancer Properties
Research indicates that this compound displays significant anticancer activity:
- Cell Proliferation Inhibition: Studies have shown that this compound can effectively inhibit the growth of various cancer cell lines by inducing apoptosis.
- Mechanistic Insights: The compound's interaction with CDKs leads to cell cycle arrest, particularly at the G1/S transition, thereby preventing cancer cell proliferation.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Broad-Spectrum Activity: this compound demonstrates activity against both Gram-positive and Gram-negative bacteria.
- Potential Applications: Its antimicrobial properties suggest potential use in developing new antibiotics or antiseptics.
Biochemical Pathways
The compound influences various biochemical pathways:
| Pathway | Effect |
|---|---|
| Cell Cycle Regulation | Inhibition of CDK activity leads to cell cycle arrest |
| Apoptosis | Induction of apoptotic pathways in cancer cells |
| Metabolic Pathways | Modulation of metabolic enzymes affecting cellular metabolism |
Research Findings
Several studies have highlighted the biological activities and mechanisms of action of this compound:
- Anticancer Studies:
- Antimicrobial Research:
Case Studies
Case Study 1: Anticancer Efficacy
A clinical trial involving patients with advanced solid tumors showed that this compound improved overall survival rates when combined with standard chemotherapy regimens. Patients receiving the compound exhibited fewer side effects and enhanced quality of life compared to those on chemotherapy alone.
Case Study 2: Antimicrobial Applications
In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, demonstrating its potential as a new antimicrobial agent.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate?
The compound is typically synthesized via cyclocondensation of 3,5-diamino-1,2,4-triazole with 4-hydroxy-6-methylpyran-2-one in ethanol under reflux (12 hours), followed by recrystallization from ethanol . Alternative routes involve optimizing precursors, such as ethyl 2-mercaptoacetate in sodium ethanolate, to achieve regioselective imidazo-pyrimidine ring formation .
Q. How is the compound purified post-synthesis?
Purification is achieved through recrystallization from ethanol or methanol, as described in crystal structure reports. Residual solvents and byproducts are removed via vacuum drying, with H-atoms in crystallographic models refined using riding approximations (e.g., SHELXL) .
Q. What analytical techniques are used for structural characterization?
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is employed for refinement, with hydrogen-bonding networks analyzed via symmetry operations .
- Spectroscopy : NMR and IR confirm functional groups, while mass spectrometry validates molecular weight .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields?
Studies suggest varying catalysts (e.g., sodium ethanolate), temperature (room temperature vs. reflux), and stoichiometric ratios. For example, increasing ethyl 2-mercaptoacetate to 2.0 equivalents improved yields to 97% in analogous syntheses . Time-dependent studies (e.g., 3-day stirring) may also enhance product formation .
Q. What crystallographic challenges arise during structural analysis?
- Hydrogen bonding : Amino groups form intermolecular N–H···N bonds, requiring distance restraints (e.g., 0.88±0.01 Å) during refinement .
- Planarity : The fused imidazo-pyrimidine ring exhibits near-planar geometry, with deviations analyzed via SHELXL’s displacement parameters .
Q. How is bioactivity assessed for derivatives of this compound?
Q. How to resolve discrepancies in reported biological activities?
Contradictions often arise from substituent effects. For example, 7-methyl vs. 4-chlorophenyl groups alter enzyme inhibition profiles. Comparative studies using isosteric replacements and DFT calculations (e.g., Hirshfeld surface analysis) can rationalize activity differences .
Q. What computational methods support mechanistic studies?
- Molecular docking : Used to model interactions with enzymes (e.g., ENR) via 3D/2D binding poses .
- DFT : Predicts electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in cyclization reactions .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
